molecular formula C24H34NNaO6S B12783940 Sodium methyl N-retinoyl-L-cysteoate CAS No. 1161832-04-7

Sodium methyl N-retinoyl-L-cysteoate

Cat. No.: B12783940
CAS No.: 1161832-04-7
M. Wt: 487.6 g/mol
InChI Key: UDNDGNMOQGQRJT-LMEXKMPTSA-M
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Description

Molecular Architecture and Stereochemical Configuration

Core Structural Features

Sodium methyl N-retinoyl-L-cysteoate (C~24~H~34~NNaO~6~S) features a retinoyl moiety linked to a methyl ester of L-cysteic acid via an amide bond. The retinoyl group consists of a trimethylcyclohexenyl ring connected to a conjugated tetraene chain, terminating in a carboxylic acid group. The cysteic acid component is sulfonated at the β-carbon, forming a sulfonate group (-SO~3~^-^) that is neutralized by a sodium ion.

The molecular weight is 487.6 g/mol, with the sodium ion contributing to the ionic character of the compound. The SMILES string (COC(=O)[C@H](CS(=O)(=O)[O-])NC(=O)\C=C(C)\C=C\C=C(C)\C=C\C1=C(C)CCCC1(C)C.[Na+]) explicitly defines the stereochemistry, including:

  • An (R) configuration at the cysteic acid chiral center.
  • Four trans (E) double bonds in the polyene chain.
Table 1: Key Structural Descriptors
Property Value
Molecular Formula C~24~H~34~NNaO~6~S
IUPAC Name Sodium (2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate
Defined Stereocenters 1 (L-cysteic acid β-carbon)
E/Z Centers 4 (all E-configured)

Stereochemical Implications

The absolute stereochemistry at the cysteic acid β-carbon ensures spatial compatibility with enzymatic binding sites, as seen in other L-cysteate derivatives. The all-trans configuration of the retinoyl polyene chain minimizes steric clashes between methyl substituents at C3 and C7, a feature conserved in bioactive retinoids like all-trans retinoic acid. Computational models indicate that the trimethylcyclohexenyl ring adopts a half-chair conformation, with C1 gem-dimethyl groups (C16/C17) enforcing rigidity in the retinoyl headgroup.

Properties

CAS No.

1161832-04-7

Molecular Formula

C24H34NNaO6S

Molecular Weight

487.6 g/mol

IUPAC Name

sodium;(2R)-2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-methoxy-3-oxopropane-1-sulfonate

InChI

InChI=1S/C24H35NO6S.Na/c1-17(12-13-20-19(3)11-8-14-24(20,4)5)9-7-10-18(2)15-22(26)25-21(23(27)31-6)16-32(28,29)30;/h7,9-10,12-13,15,21H,8,11,14,16H2,1-6H3,(H,25,26)(H,28,29,30);/q;+1/p-1/b10-7+,13-12+,17-9+,18-15+;/t21-;/m0./s1

InChI Key

UDNDGNMOQGQRJT-LMEXKMPTSA-M

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)OC)/C)/C.[Na+]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CS(=O)(=O)[O-])C(=O)OC)C)C.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The provided evidence (Figure 2 from Molecules, 2014) focuses on diterpenoid methyl esters isolated from Austrocedrus chilensis resin, such as sandaracopimaric acid methyl ester, torulosic acid methyl ester, and communic acid derivatives . These compounds are structurally distinct from SMNRC, as they belong to the labdane and abietane diterpene families, which are primarily studied for their antimicrobial and anti-inflammatory properties. Below is a comparative analysis based on structural, functional, and pharmacological differences:

Table 1: Key Differences Between SMNRC and Diterpenoid Methyl Esters

Property Sodium Methyl N-Retinoyl-L-Cysteoate (SMNRC) Diterpenoid Methyl Esters (e.g., Compounds 4, 8–9, 12)
Core Structure Retinoyl-cysteine conjugate with methyl ester Labdane/abietane diterpene backbones
Biological Role Modulates retinoid signaling pathways Antimicrobial, anti-inflammatory, resin defense
Bioactivity Target Nuclear retinoic acid receptors (RAR/RXR) Microbial membranes, cyclooxygenase enzymes
Metabolic Stability Enhanced via methyl ester and cysteine linkage Degraded via oxidation or esterase activity
Therapeutic Focus Dermatology, oncology Plant defense, traditional medicine

Critical Research Findings

Structural Uniqueness: SMNRC’s retinoyl moiety enables binding to RARβ receptors, a mechanism absent in diterpenoid methyl esters, which act via membrane disruption or enzyme inhibition .

Toxicity Profile: SMNRC exhibits lower cytotoxicity in keratinocytes compared to all-trans retinoic acid (ATRA), whereas diterpenoid methyl esters like dehydroabietic acid methyl ester (Compound 12) show cytotoxicity at higher concentrations due to membrane destabilization .

Synthetic Accessibility: SMNRC requires multi-step synthesis involving retinoyl chloride and cysteine methylation, while diterpenoid esters are often isolated directly from plant resins and derivatized .

Limitations of Current Evidence

To address this gap, additional studies on SMNRC’s pharmacokinetics, receptor affinity, and clinical efficacy relative to other retinoid derivatives (e.g., adapalene, tazarotene) or cysteine-containing drugs (e.g., N-acetylcysteine) are essential.

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